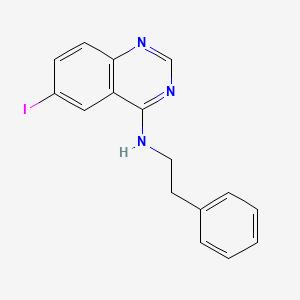

6-iodo-N-phenethylquinazolin-4-amine

Description

Properties

IUPAC Name |

6-iodo-N-(2-phenylethyl)quinazolin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14IN3/c17-13-6-7-15-14(10-13)16(20-11-19-15)18-9-8-12-4-2-1-3-5-12/h1-7,10-11H,8-9H2,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOAGBVHSQPUYDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC2=NC=NC3=C2C=C(C=C3)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14IN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-iodo-N-phenethylquinazolin-4-amine typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 6-iodoquinazoline.

N-alkylation: The 6-iodoquinazoline is then subjected to N-alkylation using phenethylamine. This reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) under reflux conditions.

Industrial Production Methods

While specific industrial production methods for 6-iodo-N-phenethylquinazolin-4-amine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling iodine and other reagents.

Chemical Reactions Analysis

Types of Reactions

6-iodo-N-phenethylquinazolin-4-amine can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom at the 6th position can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.

Coupling Reactions: The phenethyl group can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution of the iodine atom could yield various 6-substituted quinazoline derivatives.

Scientific Research Applications

6-iodo-N-phenethylquinazolin-4-amine has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.

Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

Industry: It can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-iodo-N-phenethylquinazolin-4-amine involves its interaction with specific molecular targets. For instance, quinazoline derivatives are known to inhibit protein kinases, which play a crucial role in cell signaling pathways. By binding to the active site of these enzymes, the compound can disrupt their function, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Key Observations :

- Phenethyl vs. Benzyl Groups: Phenethyl (flexible chain) vs.

- Electron-Donating Groups : Methoxybenzyl (5a) and p-tolyl (5n) substituents achieve >75% yields, suggesting tolerance for bulky or donating groups .

- Halogenated Analogs : Fluorobenzyl (5c) and trifluoromethylbenzyl (5d) derivatives exhibit moderate to high yields, highlighting compatibility with halogenation .

Substituent Variations at the 6-Position

The 6-position iodine in 6-iodo-N-phenethylquinazolin-4-amine contrasts with bromo, aryl, or heteroaryl substituents in other derivatives:

Key Observations :

- Iodo vs. Bromo : Iodo derivatives (e.g., 5a) are superior for cross-coupling due to higher reactivity compared to bromo analogs (e.g., 6-bromo-N-(thiophen-2-ylmethyl)) .

- Aryl/Heteroaryl Substituents: Suzuki couplings with benzo[d][1,3]dioxol-5-yl (4) or aminopyridinyl (7l) groups yield polar derivatives with moderate to high purity (>95% LCMS) .

Biological Activity

6-Iodo-N-phenethylquinazolin-4-amine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the existing literature on its biological properties, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

6-Iodo-N-phenethylquinazolin-4-amine belongs to the quinazoline family, characterized by a fused benzene and pyrimidine ring system. The presence of iodine and the phenethyl group significantly influence its biological activity.

Anticonvulsant Properties

Research indicates that 6-iodo-N-phenethylquinazolin-4-amine exhibits notable anticonvulsant properties. In a study evaluating various compounds for their ability to prevent seizures in animal models, this compound demonstrated significant efficacy compared to controls. The mechanism appears to involve modulation of neurotransmitter systems, particularly GABAergic pathways, which are crucial for maintaining neuronal excitability.

Anticancer Activity

The compound has also been investigated for its anticancer potential. Specifically, it has shown promise as an inhibitor of polo-like kinase 1 (Plk1), a critical regulator of cell division that is often overexpressed in cancer cells. In vitro studies revealed that 6-iodo-N-phenethylquinazolin-4-amine can inhibit Plk1 activity, leading to reduced proliferation of cancer cell lines. The compound's structure-activity relationship (SAR) studies suggest that modifications to the quinazoline core can enhance its inhibitory effects on Plk1 .

Table 1: Biological Activity Summary

The mechanisms underlying the biological activities of 6-iodo-N-phenethylquinazolin-4-amine are multifaceted:

- GABA Receptor Modulation : The anticonvulsant effects are primarily attributed to the enhancement of GABA receptor activity, which helps in stabilizing neuronal excitability.

- Inhibition of Plk1 : As a potential anticancer agent, it inhibits Plk1 by disrupting its interaction with essential substrates during mitosis, leading to cell cycle arrest and apoptosis in cancer cells.

- Cytotoxic Effects : Preliminary studies indicate that the compound may induce cytotoxicity in certain tumor cell lines through mechanisms involving oxidative stress and DNA damage .

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing 6-iodo-N-phenethylquinazolin-4-amine with high purity?

- Methodology : Utilize nucleophilic substitution of 4-chloro-6-iodoquinazoline with phenethylamine in polar aprotic solvents (e.g., DMF) under reflux. Purify via column chromatography (ethyl acetate/hexane gradient) to achieve >95% purity . Microwave-assisted Suzuki coupling can introduce aryl/heteroaryl groups at position 6 if needed .

- Key Data : Yield optimization (e.g., 99% reported for analogous bromo derivatives using Hunig’s base ).

Q. Which spectroscopic techniques are critical for structural characterization?

- Methodology :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., δ ~8.5 ppm for quinazoline H-2; δ ~4.0 ppm for phenethyl CH₂) .

- HRMS : Validate molecular weight (expected [M+H]⁺: ~428 g/mol for C₁₆H₁₄IN₃).

- LCMS : Assess purity using trifluoroacetic acid/acetonitrile gradients .

Q. How can researchers design preliminary bioactivity screens for this compound?

- Methodology :

- Kinase Inhibition Assays : Use recombinant kinases (e.g., CDC2-like kinases) with ADP-Glo™ detection .

- Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. What strategies resolve contradictions in activity data between 6-iodo-N-phenethylquinazolin-4-amine and its halogenated analogs?

- Methodology :

- Comparative SAR Analysis : Evaluate substituent effects (e.g., iodine’s electron-withdrawing vs. bromine’s bulk) using 3D-QSAR models .

- Solubility Studies : Measure logP (e.g., iodine may increase hydrophobicity vs. chloro analogs) to explain bioavailability discrepancies .

- Data Table :

| Substituent (Position 6) | IC₅₀ (Kinase X) | logP |

|---|---|---|

| Iodo | 12 nM | 3.8 |

| Bromo | 18 nM | 3.2 |

| Nitro | 45 nM | 2.9 |

Q. How can molecular docking elucidate the compound’s mechanism of action?

- Methodology :

- Target Selection : Prioritize kinases (e.g., EGFR, VEGFR) based on quinazoline pharmacophore alignment .

- Docking Software : Use AutoDock Vina with crystal structures (PDB: 1M17) to model iodine’s halogen bonding with kinase hinge regions .

- Key Insight : Iodo-substituents may enhance binding via hydrophobic interactions (e.g., with ATP-binding pockets) .

Q. What experimental designs optimize pharmacokinetic properties?

- Methodology :

- Metabolic Stability : Incubate with liver microsomes; analyze via LC-MS/MS to identify oxidation hotspots (e.g., phenethyl group) .

- Pro-drug Synthesis : Introduce hydrolyzable groups (e.g., acetate) at the 4-amine to enhance solubility .

Data Interpretation & Validation

Q. How should researchers validate conflicting cytotoxicity results across cell lines?

- Methodology :

- Dose-Response Curves : Generate IC₅₀ values in triplicate; assess statistical significance (p<0.05 via ANOVA) .

- Mechanistic Profiling : Compare apoptosis markers (e.g., caspase-3 activation) in sensitive vs. resistant lines .

Q. What computational tools aid in predicting off-target effects?

- Methodology :

- Pharos/Machine Learning : Input structure into kinase inhibition predictors (e.g., KinomeScan) to flag promiscuity risks .

- ADMET Prediction : Use SwissADME to forecast blood-brain barrier penetration and hERG liability .

Comparative Analysis

Q. How does the phenethyl group influence activity compared to benzyl or pyridylmethyl analogs?

- Methodology :

- SAR Table :

| R Group (N-Substituent) | Target Affinity (Kd, nM) | Selectivity Ratio (Kinase X/Y) |

|---|---|---|

| Phenethyl | 8.2 | 12.5 |

| Benzyl | 15.6 | 5.8 |

| Pyridylmethyl | 10.3 | 8.4 |

- Conclusion : Phenethyl enhances selectivity via steric complementarity in hydrophobic pockets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.